molecular formula C8H2F12O3 B12085706 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride CAS No. 13049-92-8

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride

Cat. No.: B12085706
CAS No.: 13049-92-8
M. Wt: 374.08 g/mol
InChI Key: FCMLFBCCCKHRED-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is a fluorinated organic compound with the molecular formula C6H2F6O3. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique properties to the compound, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride typically involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

(CF3)2CHCOOH+SOCl2(CF3)2CHCOCl+SO2+HCl(CF_3)_2CHCOOH + SOCl_2 \rightarrow (CF_3)_2CHCOCl + SO_2 + HCl (CF3​)2​CHCOOH+SOCl2​→(CF3​)2​CHCOCl+SO2​+HCl

The resulting acyl chloride is then treated with a base, such as triethylamine, to form the anhydride:

2(CF3)2CHCOCl+(C2H5)3N(CF3)2CHCOOCO(CH3)2+(C2H5)3NHCl2(CF_3)_2CHCOCl + (C_2H_5)_3N \rightarrow (CF_3)_2CHCOOCO(CH_3)_2 + (C_2H_5)_3NHCl 2(CF3​)2​CHCOCl+(C2​H5​)3​N→(CF3​)2​CHCOOCO(CH3​)2​+(C2​H5​)3​NHCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Reduction: Can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Nucleophilic Substitution: Amines or alcohols in the presence of a base such as pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.

    Nucleophilic Substitution: Amides and esters.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, enhancing their chemical stability and bioavailability.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs with improved metabolic stability.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride involves its high electrophilicity, which allows it to react readily with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the compound’s reactivity, facilitating the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic anhydride: Similar in structure but lacks the additional trifluoromethyl group.

    Trifluoromethanesulfonic anhydride: Contains a sulfonyl group instead of a carbonyl group.

    Hexafluoroacetone: Contains two trifluoromethyl groups but in a different structural arrangement.

Uniqueness

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is unique due to the presence of both trifluoromethyl and carbonyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability.

Properties

CAS No.

13049-92-8

Molecular Formula

C8H2F12O3

Molecular Weight

374.08 g/mol

IUPAC Name

[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C8H2F12O3/c9-5(10,11)1(6(12,13)14)3(21)23-4(22)2(7(15,16)17)8(18,19)20/h1-2H

InChI Key

FCMLFBCCCKHRED-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OC(=O)C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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